molecular formula C46H56N4O11 B13836241 3-Hydroxy-N-formyl Leurosidine

3-Hydroxy-N-formyl Leurosidine

カタログ番号: B13836241
分子量: 841.0 g/mol
InChIキー: RSSDLUSJZSSBLJ-PYRLJOQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-N-formyl Leurosidine is a semi-synthetic derivative of leurosidine, a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle). Leurosidine itself is an epimer of vinblastine (VLB), differing at the C-4' position (α-hydroxyl and β-ethyl configuration vs. β-hydroxyl in VLB) . The modification at the N-position (formylation) and the introduction of a hydroxyl group at C-3 distinguish 3-Hydroxy-N-formyl Leurosidine from its parent compound.

特性

分子式

C46H56N4O11

分子量

841.0 g/mol

IUPAC名

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,16R,17S)-17-ethyl-16,17-dihydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1

InChIキー

RSSDLUSJZSSBLJ-PYRLJOQVSA-N

異性体SMILES

CC[C@@]1(CN2CCC3=C([C@](C[C@@H](C2)[C@H]1O)(C4=C(C=C5C(=C4)C67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O

正規SMILES

CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-formyl Leurosidine typically involves multiple steps, starting from LeurosidineSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity .

化学反応の分析

Types of Reactions: 3-Hydroxy-N-formyl Leurosidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the formyl group would yield an alcohol .

科学的研究の応用

Chemistry: In chemistry, 3-Hydroxy-N-formyl Leurosidine is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations .

Biology: In biology, this compound is studied for its interactions with biological macromolecules. It has shown potential in binding to specific proteins and enzymes, making it a valuable tool for biochemical research .

Medicine: In medicine, 3-Hydroxy-N-formyl Leurosidine is primarily researched for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and biological activity make it a valuable starting material for drug discovery and development .

作用機序

The mechanism of action of 3-Hydroxy-N-formyl Leurosidine involves its interaction with cellular targets, such as DNA and proteins. It is believed to interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division. This leads to the suppression of tumor growth and proliferation .

類似化合物との比較

Structural Features

The table below summarizes key structural differences among 3-Hydroxy-N-formyl Leurosidine and related Vinca alkaloids:

Compound N-Substituent Hydroxyl Position(s) Key Modifications
3-Hydroxy-N-formyl Leurosidine Formyl (N) C-3, C-4' C-3 hydroxylation, N-formylation
Leurosidine Methyl (N) C-4' Epimeric C-4' hydroxyl (α-configuration)
Vinblastine (VLB) Methyl (N) C-4' (β-configuration) β-Ethyl, β-hydroxyl at C-4'
Vincristine Formyl (N) C-4' (β-configuration) N-formylation, otherwise identical to VLB
Vinrosidine (leurosidine sulfate) Methyl (N) C-4' (sulfated) Sulfate ester at C-4' hydroxyl

Pharmacological Activity

  • 3-Hydroxy-N-formyl Leurosidine : Hypothesized to exhibit enhanced microtubule disruption due to improved binding from the C-3 hydroxyl and N-formyl groups. Comparable to "super leurocristine," which showed a 300-fold increase in antileukemic activity (survivors at 0.0009 mg/kg vs. 0.3 mg/kg for standard leurosidine fractions) .
  • Vinblastine/Vincristine : Broad-spectrum antimitotics; vincristine’s N-formyl group enhances CNS penetration, making it effective for lymphomas .
  • Vinrosidine : Sulfation at C-4' improves solubility but may reduce blood-brain barrier permeability .

Research Findings and Clinical Implications

  • Antitumor Efficacy : N-formylation (as in vincristine and 3-Hydroxy-N-formyl Leurosidine) correlates with improved target affinity and reduced required dosages .
  • Toxicity Profile : Hydroxylation at C-3 may mitigate neurotoxicity associated with Vinca alkaloids by altering pharmacokinetics .
  • Synthetic Challenges : Scalable production of 3-Hydroxy-N-formyl Leurosidine requires precise control during formylation and hydroxylation steps to avoid byproducts .

Q & A

Basic: How can researchers confirm the structural identity of 3-Hydroxy-N-formyl Leurosidine?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) NMR to assign hydroxyl and formyl group positions and verify stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ ion), while tandem MS (MS/MS) identifies fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze using programs like SHELXL (from the SHELX suite) .

Advanced: What challenges arise in synthesizing 3-Hydroxy-N-formyl Leurosidine, and how can they be mitigated?

Methodological Answer:

  • Challenge 1: Low yield due to competing side reactions during formylation.
    • Solution: Optimize reaction conditions (e.g., use formic acid/acetic anhydride under inert atmosphere) and monitor intermediates via thin-layer chromatography (TLC) .
  • Challenge 2: Epimerization at chiral centers during derivatization.
    • Solution: Employ low-temperature reactions (<0°C) and chiral catalysts to preserve stereochemical integrity .

Basic: What analytical methods are recommended for assessing purity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) and compare retention times to standards .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities at trace levels (<0.1%) and confirm molecular weights .
  • Elemental Analysis: Validate elemental composition (C, H, N) to ensure ≥98% purity .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Source of Contradictions: Variability in cell lines, assay protocols, or impurity profiles.
  • Resolution Strategies:
    • Orthogonal Assays: Validate results using both cell-based (e.g., MTT assay) and in vivo models (e.g., xenograft mice) .
    • Batch Consistency Analysis: Compare activity across multiple synthetic batches using standardized HPLC profiles .

Basic: What safety protocols are critical for handling 3-Hydroxy-N-formyl Leurosidine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
  • Storage: Store in airtight containers at 2–8°C, protected from light and oxidizers .
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .

Advanced: How can stability studies be designed to evaluate degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • Kinetic Analysis: Monitor degradation rates under varying pH (1–13) and calculate activation energy using Arrhenius plots .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify functional groups (e.g., replace formyl with acetyl) and test cytotoxicity against cancer cell panels .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to tubulin or other targets .

Basic: What extraction methods are suitable for isolating Leurosidine precursors from Catharanthus roseus?

Methodological Answer:

  • Solvent Extraction: Use methanol or dichloromethane with sonication to maximize alkaloid yield .
  • Column Chromatography: Purify crude extracts via silica gel columns eluted with chloroform:methanol gradients .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug Design: Synthesize phosphate or ester derivatives to enhance aqueous solubility .

Basic: What regulatory guidelines apply to preclinical testing of this compound?

Methodological Answer:

  • GLP Compliance: Follow OECD guidelines for toxicity studies (e.g., acute toxicity in rodents) .
  • Documentation: Maintain detailed records of synthesis, purity, and batch variability for regulatory submissions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。